Xylazine-d6
Overview
Description
Scientific Research Applications
Analytical Method Development
Researchers have developed a variety of analytical methods to detect xylazine and its metabolites in biological samples, which are crucial for veterinary medicine, toxicology, and forensic analysis. For instance, a study presented a method using ultra high performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry (UHPLC-QTOF) for the simultaneous determination of xylazine and 2,6-dimethylaniline (DMA) in human blood and urine, demonstrating high sensitivity and reproducibility suitable for accurate quantification (Gao et al., 2015). Another study developed a method for the simultaneous determination of xylazine along with other drugs in postmortem blood using UPLC-MS/MS, highlighting its application in forensic toxicology (Ruiz-Colón et al., 2012).
Veterinary Medicine and Animal Welfare
Xylazine is widely used in veterinary medicine for sedation, analgesia, and muscle relaxation. However, its residue in animal-derived food may pose a food safety problem. A study detailed the development of a LC-MS/MS method for the simultaneous determination of xylazine and 2,6-xylidine in animal tissues, ensuring the safety of animal-derived food products (Zheng et al., 2013). This highlights the importance of monitoring xylazine residues in food animals to protect consumer health.
Understanding Xylazine's Effects on Glucose Metabolism
A foundational study reported that xylazine markedly decreases basal insulin levels and abolishes the insulin rise produced by intravenous glucose in dogs, suggesting its utility in glucose metabolism and beta-cell function studies (Goldfine & Arieff, 1979). This research provides insights into how xylazine affects glucose regulation, offering a basis for further investigation into its potential impacts on metabolic processes.
Forensic and Toxicological Investigations
Xylazine's emergence as a drug of abuse necessitates robust detection methods for public health and forensic purposes. Studies have developed and validated methods for detecting xylazine in various biological matrices, which are essential for understanding its role in drug-facilitated crimes and overdose cases. For example, forensic electrochemistry has been applied to the study and quantification of xylazine in pharmaceutical and urine samples, presenting a new avenue for its detection in forensic scenarios (Mendes et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Xylazine-d6, also known as N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, primarily targets the alpha-2 adrenergic receptors (α2-ARs) . These receptors play a crucial role in the regulation of neurotransmitter release .
Mode of Action
This compound acts as an agonist at α2 adrenoceptors . Its affinity is lower than that reported for other α2 adrenergic receptor agonists such as detomidine and medetomidine . It also displays preferential affinity for hydrolases, kinases, transporters, and ion channels . This compound’s network analysis revealed proteins such as ABCC9, RET, RAPGEF4, ACHE, TGFBR1, PGR, KCNH2, KCNN2, and TRPM8 as its high-affinity targets .
Biochemical Pathways
Upon administration, this compound is absorbed and metabolized into various intermediates. The main biotransformation pathway is likely the breakdown of the thiazine ring, with the main product being 2,6-dimethylaniline (DMA) .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). In mammalian bodies, this compound is absorbed, metabolized into various intermediates, and broken down into final products in an extremely rapid manner . The main biotransformation pathway is most likely the breakdown of the thiazine ring .
Result of Action
The interaction of this compound with its targets leads to various physiological effects. As an agonist at α2 adrenoceptors, it can lead to hypotension and bradycardia . When combined with central nervous system depressants, such as benzodiazepines or alcohol, it can significantly depress vital functions and increase the risk of overdose and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs in the system, such as opioids or alcohol, can significantly alter the effects of this compound . Furthermore, the method of administration (oral, intravenous, intramuscular, etc.) can also impact its action .
Properties
IUPAC Name |
N-[2,6-bis(trideuteriomethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICBUSOMSTKRF-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])NC2=NCCCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746837 | |
Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-53-3 | |
Record name | N-{2,6-Bis[(~2~H_3_)methyl]phenyl}-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20746837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-53-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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